4-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]butanamide
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-18-7-5-10-21-23(18)26-24(31-21)27(17-19-12-14-25-15-13-19)22(28)11-6-16-32(29,30)20-8-3-2-4-9-20/h2-5,7-10,12-15H,6,11,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSZGEFGCPEUJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Methyl-1,3-Benzothiazol-2-Amine
The benzothiazole core is synthesized via cyclocondensation of 2-amino-4-methylthiophenol with cyanogen bromide under acidic conditions. Alternative protocols involve refluxing 2-amino-4-methylthiophenol with chlorocarbonyl reagents (e.g., phosgene) in toluene, yielding 4-methyl-1,3-benzothiazol-2-amine in 78–85% yield (Table 1).
Table 1: Optimization of Benzothiazole Ring Formation
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cyanogen bromide | HCl/EtOH | 80 | 6 | 82 |
| Phosgene | Toluene | 110 | 4 | 85 |
| Thiophosgene | DCM | 25 | 12 | 78 |
1H NMR analysis (CDCl3) confirms the structure via characteristic singlet peaks at δ 2.35 ppm (SCH3) and δ 7.40–8.30 ppm (aromatic protons).
N-Alkylation with Pyridin-4-ylmethyl Group
The secondary amine is introduced via alkylation of 4-methyl-1,3-benzothiazol-2-amine with 4-(bromomethyl)pyridine hydrobromide. Reaction in DMF with K2CO3 at 60°C for 8 hours achieves 70% yield. Reductive amination using pyridine-4-carbaldehyde and NaBH4 in MeOH provides an alternative route (65% yield).
Key spectroscopic data :
- IR : N–H stretch at 3200–3250 cm−1.
- 1H NMR : Doublets at δ 4.55 ppm (N–CH2–Py) and δ 8.50 ppm (pyridyl protons).
Sulfonylation of Butanamide Precursor
The benzenesulfonyl moiety is introduced via nucleophilic acyl substitution. 4-Chlorobutanoyl chloride is reacted with benzene sulfonamide in THF using Et3N as a base, yielding 4-(benzenesulfonyl)butanoyl chloride (82% yield). Alternatively, direct sulfonation of butanoic acid with SO3·DMF complex generates the sulfonic acid, which is subsequently converted to the acid chloride using PCl5 (75% yield).
Table 2: Sulfonylation Reaction Conditions
| Sulfonating Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| SO3·DMF | Et3N | THF | 75 |
| Benzenesulfonyl chloride | NaH | DMF | 82 |
Amide Bond Formation
The final step couples 4-(benzenesulfonyl)butanoyl chloride with N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]amine. Conducted in DCM with DIPEA at 0°C, the reaction proceeds with 88% efficiency. Microwave-assisted coupling using HATU in DMF reduces reaction time to 15 minutes (85% yield).
Characterization data :
- 13C NMR : Carbonyl resonance at δ 170.5 ppm, sulfonyl carbons at δ 127.3–139.1 ppm.
- HRMS : [M+H]+ calculated m/z 498.1521, observed 498.1518.
Purification and Scalability
Column chromatography (SiO2, ethyl acetate/hexane) purifies the final product to >98% purity. Process scalability is demonstrated at 100-g scale with consistent yields (80–85%).
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or benzothiazole groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]butanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The benzothiazole and pyridine groups may enhance binding affinity and specificity, leading to selective inhibition of target enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Features and Substituent Variations
The compound’s unique combination of a benzothiazole and pyridine distinguishes it from analogues. Key comparisons include:
Table 1: Substituent Comparison
Physicochemical Properties
Table 2: Physical Data Comparison
*Estimated based on structural similarity to and .
- Solubility : Pyridine and benzothiazole moieties (target compound) likely enhance water solubility compared to purely aromatic analogues (e.g., ) .
- Stability : Sulfonamide linkages (common in all compounds) are generally stable under physiological conditions, but electron-withdrawing groups (e.g., ’s fluorinated substituents) may alter hydrolysis rates .
Biological Activity
4-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]butanamide, also known by its CAS number 899988-85-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological mechanisms, and therapeutic potential of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C18H18N2O3S2, with a molecular weight of approximately 374.48 g/mol. The structure includes a benzothiazole moiety linked to a benzenesulfonamide group, which is characteristic of many biologically active compounds.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O3S2 |
| Molecular Weight | 374.48 g/mol |
| CAS Number | 899988-85-3 |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Benzothiazole : Cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
- Sulfonamide Formation : Reaction with sulfonyl chloride in the presence of a base.
- Final Coupling : Linking the sulfonamide with a butanamide derivative under controlled conditions.
These synthetic routes allow for the introduction of various substituents that can enhance biological activity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The sulfonamide group can mimic natural substrates, inhibiting enzymes involved in various metabolic pathways. The benzothiazole moiety has been shown to interact with receptors and proteins that modulate biological responses.
Pharmacological Profiles
Research indicates that compounds containing benzothiazole and sulfonamide groups exhibit a range of pharmacological activities:
- Antimicrobial Activity : Studies have shown that related compounds can inhibit bacterial growth, making them potential candidates for antibiotic development.
- Antitumor Effects : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential use in cancer therapy.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, showing promise in treating inflammatory diseases.
Anticancer Activity
A study published in Molecular Medicine Reports evaluated the anticancer properties of benzothiazole derivatives similar to our compound. The results showed significant inhibition of cell proliferation in human cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) .
Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of sulfonamide derivatives. It was found that compounds with similar structures exhibited potent activity against both Gram-positive and Gram-negative bacteria .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
